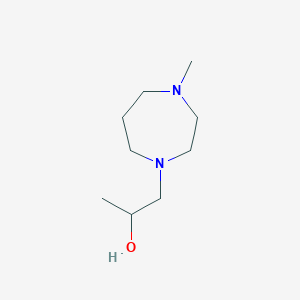
4,5-Dichloro-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-methoxybenzaldehyde is a compound that can be studied for its structural and chemical properties. Research often explores analogous compounds to understand their synthesis, molecular structure, and various physical and chemical properties.
Synthesis Analysis
Research on compounds with similar structures involves green synthesis methods and reactions with alkynes, alkenes, or allenes. For example, the solvent-free, solid-state reaction method has been used to explore novel compounds, showcasing the synthesis's environmental friendliness and efficiency (Sharma et al., 2012).
Molecular Structure Analysis
X-ray diffraction (XRD) studies confirm the formation of molecular complexes and identify crystal structures and atomic packing, providing insights into the molecular architecture of related compounds (Özay et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving cleavage of the aldehyde C–H bond using a rhodium-based catalyst system have been explored, demonstrating efficient pathways to form 2-alkenoylphenols, which could be analogous to reactions involving 4,5-Dichloro-2-methoxybenzaldehyde (Kokubo et al., 1999).
Physical Properties Analysis
The spectroscopic and structural studies provide insights into the physical properties of similar compounds, including absorption spectra, band gap, and refractive index analyses, which are crucial for understanding the optical properties (Gomes et al., 2018).
Chemical Properties Analysis
The reductive alkylation and various other reactions highlight the chemical versatility and reactivity of compounds structurally related to 4,5-Dichloro-2-methoxybenzaldehyde. Such studies are vital for understanding the compound's reactivity and potential applications (Azzena et al., 1990).
Scientific Research Applications
Synthesis Methods and Chemical Transformations
4,5-Dichloro-2-methoxybenzaldehyde is a versatile compound used in the synthesis of complex molecules. A study highlights the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones using aromatic aldehydes, showcasing a range of chemical transformations facilitated by different catalysts and conditions (Laroum et al., 2019). Additionally, redox mediators significantly enhance the range and efficiency of recalcitrant compound degradation, with certain aromatic aldehydes being key components in these processes (Husain & Husain, 2007).
Antimicrobial and Antioxidant Properties
The compound's derivatives exhibit significant biological and medicinal properties. For example, studies have identified its role in the synthesis of molecules with notable antimicrobial and antioxidant activities, signifying its importance in pharmaceutical applications (Tan Ju & Liao Xin, 2003).
Catalytic and Environmental Applications
In environmental science, 4,5-Dichloro-2-methoxybenzaldehyde's derivatives are crucial in catalytic processes. These include the oxidation of lignins into aromatic aldehydes like vanillin, which is vital for the production of natural flavors and fragrances, and the degradation of organic pollutants in wastewater treatments (Tarabanko & Tarabanko, 2017).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAPYGIUFGJSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)


![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)


![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)
![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)

